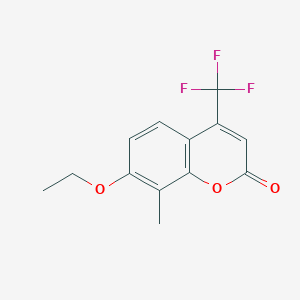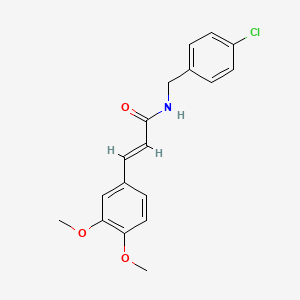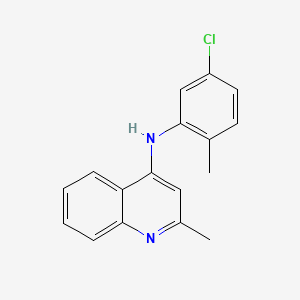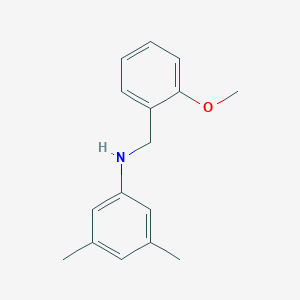![molecular formula C17H13N3O3 B5874143 N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide, also known as NPACF, is a small molecule that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. These effects are likely due to the inhibition of MMPs and HDACs, as well as other mechanisms that are currently being studied.
Advantages and Limitations for Lab Experiments
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in various biological systems. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential in various disease models. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide involves a multi-step process that includes the reaction of 3-pyridinylamine with p-nitrobenzoyl chloride to form 4-(3-pyridinylamino)benzoic acid. This acid is then reacted with furfurylamine and trifluoroacetic anhydride to form this compound.
Scientific Research Applications
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Properties
IUPAC Name |
N-[4-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-14-3-1-9-18-11-14)12-5-7-13(8-6-12)19-17(22)15-4-2-10-23-15/h1-11H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBRAKMXKUUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)


![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)


